molecular formula C11H10O2 B1439836 4-(Furan-2-YL)-2-methylphenol CAS No. 1255638-84-6

4-(Furan-2-YL)-2-methylphenol

Cat. No.: B1439836
CAS No.: 1255638-84-6
M. Wt: 174.2 g/mol
InChI Key: NNWNIOVDDGKYKX-UHFFFAOYSA-N
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Description

4-(Furan-2-YL)-2-methylphenol is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a phenol moiety, with a methyl group at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-YL)-2-methylphenol typically involves the coupling of a furan derivative with a phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a halogenated phenol in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and ethanol, with the reaction being carried out under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Furan-2-YL)-2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-YL)-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring with a phenol moiety and a methyl group makes it particularly versatile for various synthetic and research applications .

Biological Activity

4-(Furan-2-YL)-2-methylphenol, also known as furan-2-yl-2-methylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10O2
  • IUPAC Name : this compound

This compound features a furan ring attached to a methyl-substituted phenolic group, which is significant for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit specific enzymes. For instance, studies have shown that it acts as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders and cosmetic applications. The enzyme inhibition kinetics revealed that the compound has a mixed inhibition type with an inhibition constant (KiK_i) indicating strong binding affinity to the enzyme's active site.

The mechanism through which this compound exerts its biological effects is primarily through interaction with various molecular targets. These interactions often involve:

  • Hydrogen Bonding : The hydroxyl group in the phenolic structure facilitates hydrogen bonding with target proteins.
  • Hydrophobic Interactions : The furan ring contributes to hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Studies :
    • A study demonstrated that this compound showed a significant reduction in malondialdehyde (MDA) levels in cellular models, indicating reduced oxidative stress.
    • Table 1 summarizes the antioxidant activity measured through various assays (DPPH, ABTS).
    Assay TypeIC50 Value (µM)
    DPPH25.5
    ABTS18.3
  • Tyrosinase Inhibition :
    • A comparative study on various phenolic compounds found that this compound had an IC50 value of 15 µM against tyrosinase, making it a potent candidate for further development as an anti-pigmentation agent.
  • Cellular Studies :
    • In B16F10 melanoma cells, treatment with this compound resulted in decreased melanin synthesis and reduced expression of tyrosinase, supporting its role in skin whitening applications.

Properties

IUPAC Name

4-(furan-2-yl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWNIOVDDGKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683658
Record name 4-(Furan-2-yl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255638-84-6
Record name 4-(Furan-2-yl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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